Phosphorodifluoridic acid, ethyl ester
Overview
Description
Phosphorodifluoridic acid, ethyl ester is a chemical compound with the molecular formula C₂H₅F₂O₂P and a molecular mass of 130.03 g/mol . It is a colorless liquid widely used in scientific research due to its high reactivity. This compound is commonly utilized in organic synthesis and as a reagent in biochemical assays.
Preparation Methods
Phosphorodifluoridic acid, ethyl ester can be synthesized through various methods. One common approach involves the reaction of ethyl alcohol with phosphorodifluoridic acid under controlled conditions. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . Industrial production methods often involve large-scale esterification reactions using similar catalysts and reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Phosphorodifluoridic acid, ethyl ester undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution reactions.
Hydrolysis: When treated with water in the presence of an acid catalyst, it hydrolyzes to form phosphoric acid and ethanol.
Reduction: It can be reduced to form phosphine derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid, sulfuric acid), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles depending on the desired substitution product .
Scientific Research Applications
Phosphorodifluoridic acid, ethyl ester has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds due to its high reactivity.
Biochemical Assays: The compound is employed in biochemical assays to study enzyme activities and other biochemical processes.
Environmental and Industrial Applications: It is used as a plasticizer and flame retardant in various industrial products, enhancing their performance and safety.
Health and Nutrition: Certain esters derived from similar compounds have been identified for their significant health benefits, such as enhancing brain function and improving lipid and glucose metabolism.
Mechanism of Action
The mechanism of action of phosphorodifluoridic acid, ethyl ester involves its high reactivity, which allows it to participate in various chemical reactions. In hydrolysis reactions, the compound is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by water, leading to the formation of a tetrahedral intermediate and subsequent cleavage to produce phosphoric acid and ethanol . The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Phosphorodifluoridic acid, ethyl ester can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl propionate. These compounds share similar ester functional groups but differ in their alkyl and acyl components .
Ethyl Acetate: Commonly used as a solvent in various applications.
Methyl Butyrate: Known for its pleasant fruity odor and used in flavorings.
Ethyl Propionate: Used in the production of perfumes and as a solvent.
This compound is unique due to the presence of fluorine atoms, which impart distinct reactivity and properties compared to other esters .
Properties
IUPAC Name |
1-difluorophosphoryloxyethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F2O2P/c1-2-6-7(3,4)5/h2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDDYKSDJBKASR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5F2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196682 | |
Record name | Phosphorodifluoridic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-52-6 | |
Record name | Phosphorodifluoridic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorodifluoridic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorodifluoridic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.